4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position and a para-tert-butylbenzamide moiety at the 2-position.
Properties
IUPAC Name |
4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)15-9-5-13(6-10-15)17(24)21-19-23-22-18(26-19)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQHIABKLXOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an electrophilic oxadiazole intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Overview
- IUPAC Name : 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.3990 g/mol
- CAS Number : 865286-72-2
This compound features a tert-butyl group, a methoxyphenyl moiety, and an oxadiazole ring, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as effective anticancer agents. The structure of this compound suggests that it may exhibit similar properties.
Case Studies
- In Vitro Studies :
- A study evaluated various oxadiazole derivatives against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative effects .
- Comparative Analysis :
Other Therapeutic Applications
Beyond its anticancer potential, this compound may have applications in other therapeutic areas:
Tuberculosis Treatment
The urgent need for new tuberculosis treatments has led to investigations into compounds with novel modes of action. Oxadiazole derivatives have been explored for their ability to inhibit Mycobacterium tuberculosis. While direct studies on this specific compound are scarce, its structural analogs have shown promise in preliminary evaluations .
Data Tables
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
*LogP values estimated using Molinspiration or analogous tools .
Key Observations:
- The target compound adheres to Lipinski’s rule of five (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), making it suitable for oral bioavailability .
- LMM5’s high molecular weight (>500 g/mol) and polar sulfamoyl group may limit permeability despite antifungal efficacy .
Computational and Enzymatic Studies
- Enzyme Inhibition: LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, a mechanism likely shared by the target compound due to its analogous oxadiazole scaffold .
Biological Activity
4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H26N4O3
- Molecular Weight : 342.44 g/mol
- SMILES Notation :
CC(C)(C)C(=O)N1CCN(C(=N2C(=O)N=C(N2)C=C(C=C1)C)C)C
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| U-937 (Leukemia) | 12.34 | Inhibits cell proliferation and induces apoptosis |
| A549 (Lung Cancer) | 10.11 | Disrupts microtubule dynamics |
The compound exhibits a dose-dependent effect on cell viability and apoptosis induction in tested cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, leading to growth inhibition.
- Microtubule Disruption : Similar to known chemotherapeutics like taxanes, it interferes with microtubule dynamics essential for mitosis .
Study 1: Cytotoxicity Against Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 15 µM. Flow cytometry analysis indicated that the compound effectively induced apoptosis through mitochondrial pathways .
Study 2: Inhibition of Leukemic Cell Proliferation
In another investigation involving U-937 leukemic cells, the compound showed an IC50 value of approximately 12 µM. The results suggested that it could serve as a promising lead for developing new treatments for leukemia by targeting specific cellular pathways involved in cell survival and proliferation .
Q & A
Q. Key Parameters :
- Reaction Temperature : 80–100°C for cyclization .
- Catalysts : Sodium hydride for deprotonation in coupling steps .
- Yield Optimization : ~45–60% after purification .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient): Purity >95% .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration (e.g., orthorhombic P212121 space group) .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values)?
Answer:
Contradictions may arise from:
Q. Methodological Solutions :
Orthogonal Assays : Validate activity using both fluorescence-based and colorimetric assays (e.g., MTT vs. ATP-lite) .
Stability Studies : Monitor compound integrity via LC-MS during assays .
Positive Controls : Compare with reference inhibitors (e.g., doxorubicin for cytotoxicity) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR or tubulin). Focus on the oxadiazole ring’s hydrogen-bonding potential .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
- SAR Analysis : Compare with analogs (e.g., replacing tert-butyl with methyl) to identify critical substituents .
Q. Example Finding :
- The methoxyphenyl group enhances π-π stacking with hydrophobic pockets, while the tert-butyl group reduces solubility but increases membrane permeability .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility : Dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles (>3 cycles degrade efficacy by ~15%) .
- Long-Term Stability : Monitor via monthly HPLC checks for oxadiazole ring integrity .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties?
Answer:
- Lipophilicity Adjustment : Replace tert-butyl with polar groups (e.g., -OH or -COOH) to enhance solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to slow CYP450-mediated oxidation .
- Prodrug Strategies : Mask the methoxy group as a phosphate ester for increased bioavailability .
Q. Synthetic Workflow :
Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions for rapid diversification .
In Silico Screening : Prioritize derivatives with predicted LogP <5 and topological polar surface area >80 Ų .
Basic: What are the primary safety considerations during handling?
Answer:
- Toxicity : Assume cytotoxicity; use PPE (gloves, lab coat) and work in a fume hood .
- Waste Disposal : Quench reaction mixtures with 10% NaHCO₃ before disposal .
- Spill Management : Absorb with vermiculite and treat with 5% KMnO₄ solution .
Advanced: How to address low reproducibility in synthetic yields?
Answer:
- Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, solvent (DMF vs. THF), and catalyst loading .
- Intermediate Characterization : Ensure purity of the thiosemicarbazide precursor via TLC (Rf ~0.5 in ethyl acetate) .
- Scale-Up Challenges : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
